4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
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Overview
Description
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a chemical compound with the molecular formula C11H16BNO3 . It is a boronic ester derivative, which is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole typically involves the reaction of 4-Methyl-5-bromooxazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium acetate. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the desired purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions with various aryl or vinyl halides to form biaryl or alkenyl derivatives.
Hydroboration: It can participate in hydroboration reactions with alkenes and alkynes, facilitated by transition metal catalysts.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Transition Metal Catalysts: Used in hydroboration reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alkenyl Boronates: Formed through hydroboration.
Boronic Acids: Formed through oxidation.
Scientific Research Applications
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Used in the synthesis of biologically active molecules and probes for studying biological processes.
Medicine: Plays a role in the development of new therapeutic agents, including anticancer and antiviral drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole primarily involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic ester group interacts with palladium catalysts to facilitate the transfer of the boron moiety to the halide, resulting in the formation of a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Used in the synthesis of aromatic amines.
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Utilized in the synthesis of heterocyclic compounds.
Uniqueness: 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is unique due to its oxazole ring, which imparts additional reactivity and stability compared to other boronic esters. This makes it particularly useful in the synthesis of heterocyclic compounds and complex organic molecules.
Properties
IUPAC Name |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-7-8(13-6-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQYMGROHBJEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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